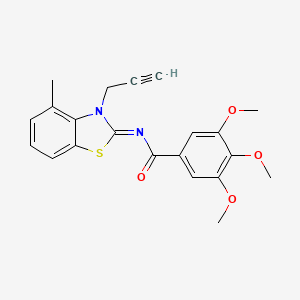

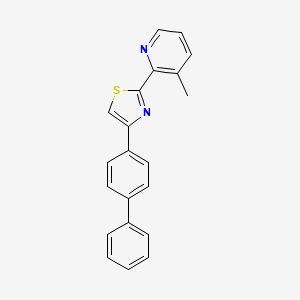

![molecular formula C23H22N2O4S B2741482 4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922093-72-9](/img/structure/B2741482.png)

4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of dibenzo[b,f][1,4]thiazepine . It is not intended for human or veterinary use and is available for research purposes.

Molecular Structure Analysis

The molecular formula of the compound is C23H22N2O4S, and it has a molecular weight of 422.5. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 528.2±50.0 °C . Its density is 1.39 g/cm3 .Scientific Research Applications

Photochemical Studies : Sulfamethoxazole, a compound closely related to the one , shows significant photolability, leading to primary photoproducts through photoisomerization. This research area could be relevant to understanding the photochemical properties of similar compounds (Wei Zhou & D. Moore, 1994).

Environmental Analysis : Techniques like low-pressurized microwave-assisted extraction have been developed for determining benzenesulfonamides in soil samples. This application is essential for environmental monitoring and contamination assessment (Andrea Speltini et al., 2016).

Cancer Research and DNA Interactions : Mixed-ligand copper(II)-sulfonamide complexes, which include benzenesulfonamides, have been studied for their ability to bind to DNA and exhibit anticancer activity. These complexes can induce apoptosis in cancer cells, making them significant in therapeutic research (M. González-Álvarez et al., 2013).

Pharmacological Studies : There is research exploring the synthesis and bioactivity of benzenesulfonamide derivatives, particularly focusing on their cytotoxic activities and potential as enzyme inhibitors. These studies are crucial in drug development and understanding molecular interactions (H. Gul et al., 2016).

Photosensitizers in Cancer Treatment : Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for Type II photosensitization mechanisms (M. Pişkin et al., 2020).

Synthesis of Protective Groups : Studies on the total synthesis of complex organic compounds have utilized isopropyl ethers as phenolic protective groups. This research is significant in organic chemistry for developing new synthetic pathways (T. Sala & M. V. Sargent, 1979).

properties

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-14(2)16-5-8-18(9-6-16)30(27,28)25-17-7-11-21-19(13-17)23(26)24-20-12-15(3)4-10-22(20)29-21/h4-14,25H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTURYMZVJSFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)

![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)

![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2741418.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)